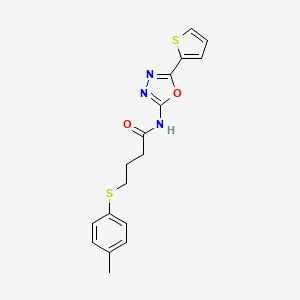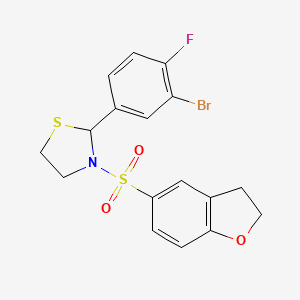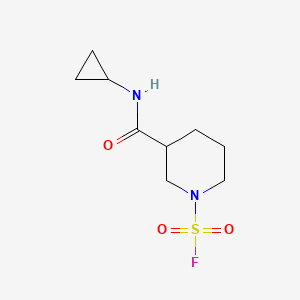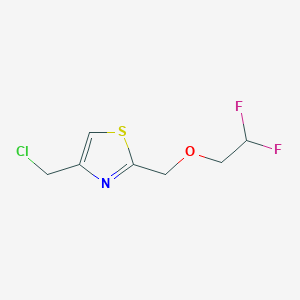![molecular formula C23H19ClN6O4 B2723461 2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(2,5-dimethoxyphenyl)acetamide CAS No. 1207004-15-6](/img/no-structure.png)
2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(2,5-dimethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups. It contains a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core, which is a type of heterocyclic compound. These types of compounds are often found in pharmaceuticals and dyes .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the heterocyclic core and the various functional groups. For example, the acetamide group could potentially undergo hydrolysis or substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, it would likely be a solid at room temperature and have a relatively high melting point due to the presence of multiple aromatic rings .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Antibacterial and Antifungal Activities
Compounds with pyrazoline and pyrazole derivatives, similar to the core structure of the compound , have been synthesized and evaluated for their antimicrobial activities. For example, a series of 2-pyrazolines and new 2-pyrazoline derivatives bearing benzenesulfonamide moieties demonstrated significant antimicrobial activity against a range of Gram-negative and Gram-positive bacteria, as well as a yeast-like fungus, showcasing the potential of such compounds in developing new antimicrobial agents (Hassan, 2013).
Anticancer Activities
The synthesis of pyrazolo[5,1-c][1,2,4]triazine derivatives incorporating an antipyrine moiety has been reported, with some compounds found to possess anticancer activities. This indicates the potential use of related structures in the design and development of new anticancer drugs (Riyadh, Kheder, & Asiry, 2013).
Insecticidal Activities
The synthesis of innovative heterocycles incorporating a thiadiazole moiety and their assessment against the cotton leafworm highlighted the insecticidal potential of such compounds. This research suggests the role of similar structures in agricultural pest management strategies (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Synthetic Methodologies
A variety of synthetic approaches have been explored for the preparation of pyrazolo[1,5-a]pyrazines and related heterocycles. These methodologies offer valuable insights into the design and synthesis of new compounds with potential biological activities, including the use of hydrazinolysis, condensation reactions, and cyclization techniques to obtain fused heterocyclic compounds (Tsizorik et al., 2018).
Wirkmechanismus
Target of Action
Similar compounds, such as [1,2,4]triazolo [4,3-a]pyrazine derivatives, have been reported to interact with dna and c-Met kinase , suggesting potential targets for this compound.
Mode of Action
Related [1,2,4]triazolo [4,3-a]pyrazine derivatives have been shown to intercalate dna and inhibit c-Met kinase , which could suggest similar interactions for this compound.
Biochemical Pathways
Given the potential dna intercalation and c-met kinase inhibition activities , it could be inferred that this compound may affect DNA replication and cell signaling pathways.
Result of Action
Similar compounds have shown anti-proliferative effects against various cancer cell lines , suggesting that this compound may also have potential anti-cancer effects.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-one derivative, which is then coupled with a 2-(2,5-dimethoxyphenyl)acetic acid derivative to form the final product.", "Starting Materials": [ "4-chlorobenzoic acid", "hydrazine hydrate", "ethyl acetoacetate", "4-nitrophenylhydrazine", "2,5-dimethoxybenzaldehyde", "sodium borohydride", "2-(2,5-dimethoxyphenyl)acetic acid", "thionyl chloride", "triethylamine", "N,N-dimethylformamide", "acetic anhydride", "sodium acetate", "acetic acid", "sodium hydroxide", "chloroacetyl chloride", "sodium azide", "copper(I) iodide", "sodium ascorbate", "2-bromo-4-chlorophenylhydrazine", "sodium carbonate", "2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(2,5-dimethoxyphenyl)acetamide" ], "Reaction": [ "Synthesis of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-one derivative:", "- Synthesize 4-chlorophenylhydrazine by reacting 4-chlorobenzoic acid with hydrazine hydrate.", "- React 4-chlorophenylhydrazine with ethyl acetoacetate to form 4-chlorophenylhydrazone of ethyl acetoacetate.", "- Cyclize the hydrazone with 4-nitrophenylhydrazine to form pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-one derivative.", "Synthesis of 2-(2,5-dimethoxyphenyl)acetic acid derivative:", "- React 2,5-dimethoxybenzaldehyde with sodium borohydride to form 2,5-dimethoxybenzyl alcohol.", "- React 2,5-dimethoxybenzyl alcohol with chloroacetyl chloride to form 2,5-dimethoxybenzyl chloroacetate.", "- React 2,5-dimethoxybenzyl chloroacetate with sodium azide to form 2,5-dimethoxybenzyl azidoacetate.", "- React 2,5-dimethoxybenzyl azidoacetate with copper(I) iodide and sodium ascorbate to form 2-(2,5-dimethoxyphenyl)acetic acid derivative.", "Coupling of intermediates:", "- React pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-one derivative with 2-(2,5-dimethoxyphenyl)acetic acid derivative in the presence of triethylamine and N,N-dimethylformamide to form the final product." ] } | |
CAS-Nummer |
1207004-15-6 |
Molekularformel |
C23H19ClN6O4 |
Molekulargewicht |
478.89 |
IUPAC-Name |
2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(2,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C23H19ClN6O4/c1-33-16-7-8-20(34-2)18(11-16)25-21(31)13-30-23(32)28-9-10-29-19(22(28)27-30)12-17(26-29)14-3-5-15(24)6-4-14/h3-12H,13H2,1-2H3,(H,25,31) |
InChI-Schlüssel |
QNPINRZXIQHVTN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=N2 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-[(Acetyloxy)ethanimidoyl]-5-(trifluoromethyl)-3-pyridinyl]morpholine](/img/structure/B2723381.png)



![N-(oxan-4-yl)-4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carboxamide](/img/structure/B2723389.png)
![(2E)-3-(2-{[N-(4-ethoxyphenyl)carbamoyl]methoxy}phenyl)prop-2-enoic acid](/img/structure/B2723390.png)
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-bromophenyl)methanone](/img/structure/B2723391.png)
![4,5-dimethoxy-2-nitro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2723392.png)
![3-cyclohexyl-N-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]propanamide](/img/structure/B2723394.png)

![2-[(4-Tert-butylcyclohexyl)amino]butan-1-ol](/img/structure/B2723397.png)
![1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine](/img/structure/B2723398.png)

